![molecular formula C13H18N4O4 B8605985 ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B8605985.png)
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a nitro group and an aminopiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with N-(1-ethoxycarbonylpiperidin-4-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-4-[N-(1-ethoxycarbonylpiperidin-4-yl)]aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-4-[N-(1-carboxypiperidin-4-yl)]aminopyridine.
科学的研究の応用
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other functionalized pyridine derivatives.
作用機序
The mechanism of action of ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminopiperidine moiety may enhance the compound’s binding affinity to its targets, contributing to its overall activity .
類似化合物との比較
Similar Compounds
3-nitropyridine: Lacks the aminopiperidine moiety, making it less versatile in medicinal applications.
4-aminopyridine: Contains an amino group instead of a nitro group, leading to different reactivity and biological properties.
N-(1-ethoxycarbonylpiperidin-4-yl)amine: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.
Uniqueness
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate is unique due to the combination of the nitro group, pyridine ring, and aminopiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H18N4O4 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-4-10(5-8-16)15-11-3-6-14-9-12(11)17(19)20/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,14,15) |
InChIキー |
IDZHJCGQMQRDBD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8605923.png)
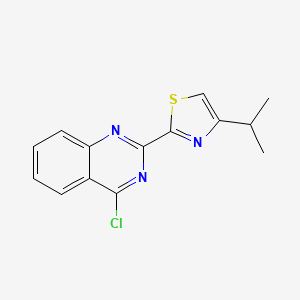
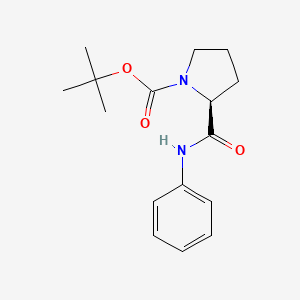
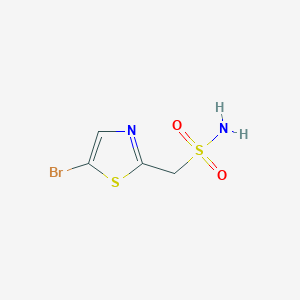
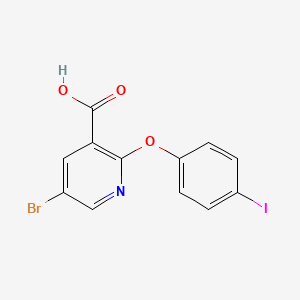
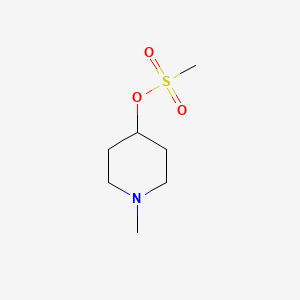
![2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8605945.png)
![1,2,3,4-Tetrahydro-benzo[b][1,6]-naphthyridine](/img/structure/B8605950.png)
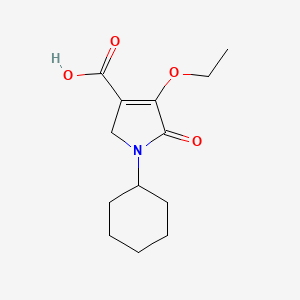
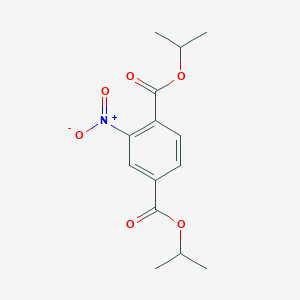
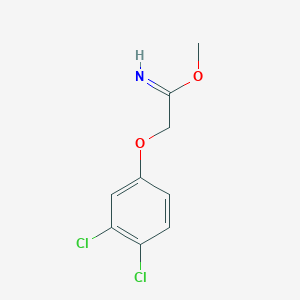
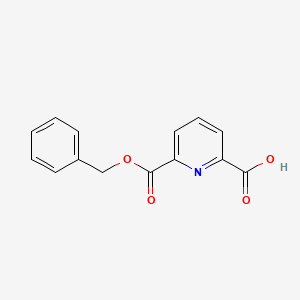
![tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8605991.png)
